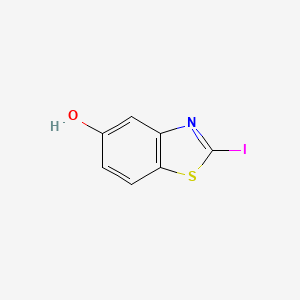

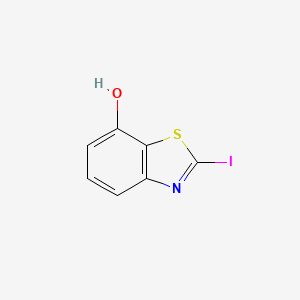

2-Iodo-5-hydroxybenzothiazole

Overview

Description

2-Iodo-5-hydroxybenzothiazole is a chemical compound . It is used for medicinal purposes .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2-Iodo-5-hydroxybenzothiazole, has been extensively studied . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . A novel approach to the synthesis of 2-cyano-6-methoxybenzothiazole via the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole was developed .Chemical Reactions Analysis

The Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole for the synthesis of 2-cyano-6-methoxybenzothiazole was introduced . K 4 [Fe (CN) 6] was applied as a source of cyanide, and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system was utilized as a catalyst .Scientific Research Applications

Corrosion Inhibition and Surface Analysis

2-Iodo-5-hydroxybenzothiazole-related compounds have shown significant potential in the field of corrosion inhibition, particularly for steel protection in acidic solutions. Studies have demonstrated that certain derivatives, like 2-Amino-6-hydroxybenzothiazole, exhibit outstanding corrosion inhibition efficiency at low concentrations due to their planar structure and functional groups that facilitate adsorption on metal surfaces. Techniques such as quantum chemical calculations, electrochemical frequency modulation, and potentiodynamic polarization have been employed to investigate these effects, revealing the material's excellent inhibitory features (Danaee & Nikparsa, 2020).

Anticancer Activity

Derivatives of 2-Iodo-5-hydroxybenzothiazole have been explored for their anticancer properties. For instance, certain benzothiazole compounds have demonstrated the ability to arrest cell growth and induce apoptosis in breast cancer cell lines. This suggests that these compounds could serve as a basis for developing new anticancer therapies, highlighting the importance of structural modifications to enhance their therapeutic potential (Rajabi, 2012).

Biodegradation and Environmental Applications

The biodegradation of benzothiazoles by specific strains of Rhodococcus has been studied to understand the environmental fate of these compounds. Research has shown that certain benzothiazole derivatives, including hydroxylated forms, can be biotransformed into less harmful products, suggesting pathways for environmental detoxification and the potential for biological treatment methods (Besse et al., 2001).

Antimicrobial Activity

Synthesis and study of novel benzothiazole derivatives have indicated some of these compounds exhibit promising antimicrobial activity. This opens avenues for the development of new antibacterial and antifungal agents, further expanding the utility of 2-Iodo-5-hydroxybenzothiazole derivatives in therapeutic applications (Kumbhare & Ingle, 2009).

Sensor and Detection Applications

The development of sensors based on 2-Iodo-5-hydroxybenzothiazole derivatives for detecting ions like Cu2+ in biological and environmental samples has been explored. These compounds, owing to their fluorescence properties, can be used for intracellular detection, showcasing their versatility beyond traditional pharmaceutical applications (Kaur et al., 2022).

Safety and Hazards

properties

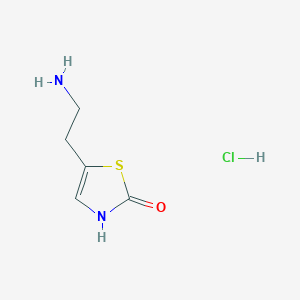

IUPAC Name |

2-iodo-1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMGRXGPPAORFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodobenzo[d]thiazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)